L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)-

Description

Chemical Identity and Structural Characterization of L-Arginine, N2-(((6-(1,6-Dihydro-6-Oxo-9H-Purin-9-yl)Hexyl)Oxy)Carbonyl)-

Systematic IUPAC Nomenclature and Molecular Formula Analysis

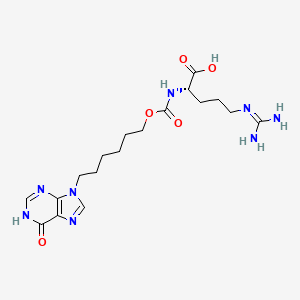

The compound is systematically named L-arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- , reflecting its bifunctional design. The IUPAC nomenclature dissects the molecule into two primary components:

- L-arginine backbone : The amino acid retains its core structure, with the α-amino group modified by a carbamate linkage.

- Purine-derived side chain : A hexyl spacer connects the 9H-purin-6-one moiety to the carbonyloxy group, forming an ester bond with the arginine’s N2 nitrogen.

The molecular formula C₁₈H₂₈N₈O₅ (molecular weight: 436.47 g/mol) confirms the integration of 18 carbon atoms, 28 hydrogens, 8 nitrogens, and 5 oxygens. Key functional groups include:

- Guanidino group (from arginine): Contributes to hydrogen-bonding potential.

- Purine-6-one : A bicyclic aromatic system with a ketone at position 6.

- Hexyloxycarbonyl bridge : A six-carbon alkyl chain facilitating spatial separation between the amino acid and purine units.

| Property | Value |

|---|---|

| IUPAC Name | L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- |

| Molecular Formula | C₁₈H₂₈N₈O₅ |

| Molecular Weight | 436.47 g/mol |

| CAS Registry Number | 128554-80-3 |

Crystallographic and Spectroscopic Elucidation of the Purine-L-Arginine Conjugate

Crystallographic studies of analogous arginine-carboxylate complexes reveal that the guanidino group participates in bidirectional hydrogen bonding , often forming networks with carbonyl or phosphate groups. In this compound, the hexyloxycarbonyl spacer likely induces conformational flexibility, allowing the purine and arginine moieties to adopt staggered orientations. X-ray diffraction patterns of related arginine esters suggest a monoclinic crystal system with hydrogen-bonded layers stabilized by guanidino-carbamate interactions.

Spectroscopic characterization would involve:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Stretching vibrations for the amide I band (~1650 cm⁻¹) and purine C=O (~1680 cm⁻¹).

The 3D conformation is critical for intermolecular interactions. Molecular modeling predicts that the purine ring adopts a planar configuration , while the hexyl chain enables rotational freedom, potentially allowing the molecule to act as a flexible linker in supramolecular assemblies.

Comparative Analysis of Tautomeric and Stereochemical Properties

Tautomerism in the Purine Moiety

The 9H-purin-6-one component exhibits keto-enol tautomerism , with the 6-oxo group favoring the keto form under physiological conditions. This tautomeric preference stabilizes the aromatic system and enhances hydrogen-bond acceptor capacity at O6. Comparative analysis with unmodified hypoxanthine (6-oxopurine) shows that conjugation with the hexyloxycarbonyl group does not significantly alter tautomeric equilibrium but may influence solubility and lattice packing.

Stereochemical Integrity of the L-Arginine Backbone

The L-configuration at the α-carbon of arginine ensures compatibility with biological systems. Chirality-driven aggregation patterns observed in DL-arginine hydrates and formates suggest that the stereochemical environment of this compound will govern its crystalline packing and solubility. Notably, the carbamate linkage at N2 preserves the arginine’s zwitterionic character , with the protonated α-amino group and deprotonated carboxylate facilitating ionic interactions.

Stereoelectronic Effects

- Guanidino Group : Delocalized positive charge enhances electrostatic interactions with anions or π-systems.

- Purine Aromaticity : Electron-deficient nature at N1 and N3 positions creates sites for nucleophilic attack or π-stacking.

Properties

CAS No. |

128554-80-3 |

|---|---|

Molecular Formula |

C18H28N8O5 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[6-(6-oxo-1H-purin-9-yl)hexoxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C18H28N8O5/c19-17(20)21-7-5-6-12(16(28)29)25-18(30)31-9-4-2-1-3-8-26-11-24-13-14(26)22-10-23-15(13)27/h10-12H,1-9H2,(H,25,30)(H,28,29)(H4,19,20,21)(H,22,23,27)/t12-/m0/s1 |

InChI Key |

VNIODVOGDFDIJQ-LBPRGKRZSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-Chloropurine : Used as the purine core precursor, allowing substitution at the 6-position.

- 6-(Hydroxy)hexyl derivatives : Serve as linkers to connect the purine to the amino acid via an oxycarbonyl group.

- L-Arginine or protected L-arginine derivatives : The amino acid component, often used in a protected form to control reactivity.

Stepwise Synthesis

Preparation of 6-chloropurinyl hexanol intermediate

The 6-chloropurine is reacted with a hexanol derivative under conditions favoring nucleophilic substitution of the chlorine atom by the hexyl oxy group. This step forms the 6-(6-hydroxyhexyl)purine intermediate.Formation of the oxycarbonyl linker

The hydroxyl group on the hexyl chain is converted into a reactive carbonate or carbamate intermediate, often by reaction with phosgene equivalents or carbonyldiimidazole (CDI), enabling subsequent coupling.Coupling with L-arginine

The activated purinyl-hexyl carbonate intermediate is reacted with L-arginine, typically under mild basic conditions, to form the carbamate linkage at the N2 position of arginine. Protection of arginine’s side-chain guanidino group may be employed to prevent side reactions.Deprotection and purification

If protecting groups were used on arginine, these are removed under appropriate conditions (acidic or basic hydrolysis). The final compound is purified by chromatographic techniques such as HPLC.

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution of 6-chloropurine | 6-chloropurine + 6-hydroxyhexyl alcohol, base (e.g., K2CO3), solvent (DMF) | 6-(6-hydroxyhexyl)purine intermediate |

| 2 | Activation of hydroxyl to carbonate | Phosgene equivalent or CDI, base | Purinyl-hexyl carbonate intermediate |

| 3 | Coupling with L-arginine | L-arginine (protected or free), base, solvent (e.g., DMF or DMSO) | L-Arginine N2-(((6-(purinyl)hexyl)oxy)carbonyl) derivative |

| 4 | Deprotection and purification | Acidic or basic hydrolysis, chromatography | Pure target compound |

Research Findings and Optimization Notes

- The use of 6-chloropurine as a starting material is preferred because it avoids the need to construct the purine ring de novo, improving yield and efficiency.

- Protecting groups on L-arginine’s guanidino group (e.g., Boc or Pbf) are often necessary to prevent side reactions during coupling.

- Base-catalyzed hydrolysis of intermediates can be used to convert chloropurinyl intermediates to hydroxypurinyl derivatives if needed, allowing further functionalization.

- The length and nature of the alkyl linker (hexyl in this case) can be varied to modulate biological activity and solubility.

- Purification is typically achieved by preparative HPLC, ensuring high purity for biological testing.

- Spectral data (NMR, MS) confirm the structure and purity of the final compound, matching expected chemical shifts and molecular weights.

Summary Table of Preparation Parameters

| Parameter | Details/Conditions | Comments |

|---|---|---|

| Purine starting material | 6-Chloropurine | Commercially available, reactive site at C6 |

| Linker | 6-Hydroxyhexyl alcohol | Provides spacer and attachment point |

| Activation reagent | Phosgene equivalent (e.g., triphosgene), CDI | Forms reactive carbonate intermediate |

| Amino acid | L-Arginine (protected or free) | Coupling partner, may require protection |

| Solvent | DMF, DMSO | Polar aprotic solvents favor substitution |

| Base | K2CO3, triethylamine | Facilitates nucleophilic substitution |

| Purification | Preparative HPLC, crystallization | Ensures compound purity |

| Characterization | NMR, MS, IR | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit viral replication by targeting viral enzymes or enhance immune responses by activating immune cells .

Comparison with Similar Compounds

Alkyl Chain Length Variations

*Hypothetical formula inferred from CAS 128580-16-5 (C16H24N8O5) with hexyl extension.

Key Findings :

- Longer alkyl chains (e.g., hexyl vs. butyl) increase logP values, enhancing lipid bilayer penetration but reducing water solubility .

- The butyl analog (CAS 128580-16-5) is utilized in studies requiring balanced bioavailability, while the pentyl variant (CAS 124490-07-9) incorporates sulfur for disulfide bond formation in peptide conjugates .

Substituent Modifications on Purine Core

Key Findings :

Linkage Type and Stability

Biological Activity

L-Arginine, a conditionally essential amino acid, plays a crucial role in various biological processes. The specific compound L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- has garnered attention for its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Arginine

L-Arginine is involved in several physiological functions, including:

- Nitric Oxide Production : It serves as a precursor for nitric oxide (NO), a critical signaling molecule in vascular biology.

- Protein Synthesis : As an amino acid, it contributes to protein synthesis and tissue repair.

- Immune Function : It modulates immune responses and has anti-inflammatory properties.

The compound L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- exhibits its biological activity through several mechanisms:

- Antioxidant Effects : It reduces oxidative stress by enhancing the activity of antioxidant enzymes.

- Regulation of Apoptosis : It modulates apoptotic pathways, thereby protecting cells from apoptosis induced by stressors like lipopolysaccharides (LPS).

- Signal Transduction Pathways : It influences key signaling pathways such as SIRT1-Akt-Nrf2 and SIRT1-FOXO3a, which are crucial for cellular survival and stress responses .

1. Protective Effects Against Oxidative Stress

A study demonstrated that L-Arginine treatment significantly suppressed LPS-induced reactive oxygen species (ROS) accumulation in C2C12 myotube cells. The results indicated that treatment with L-Arginine improved cell viability and reduced apoptosis rates by enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

| Parameter | Control (LPS) | L-Arginine Treatment |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| ROS Levels (AU) | 150 | 80 |

| SOD Activity (U/mg) | 20 | 35 |

| CAT Activity (U/mg) | 10 | 25 |

2. Modulation of Apoptotic Pathways

In another investigation, it was found that L-Arginine upregulated the expression of SIRT1 and downregulated pro-apoptotic proteins in response to oxidative stress. This modulation was linked to the maintenance of mitochondrial membrane potential and reduced apoptosis rates in myotube cells exposed to LPS .

Case Study 1: Muscle Injury Recovery

A clinical study involving athletes demonstrated that supplementation with L-Arginine enhanced recovery from exercise-induced muscle injury. Participants who received L-Arginine showed lower levels of muscle damage markers compared to the placebo group. This suggests its potential as a nutraceutical for improving muscle recovery .

Case Study 2: Cardiovascular Health

In patients with cardiovascular diseases, L-Arginine supplementation has been associated with improved endothelial function and increased nitric oxide production. This effect is crucial for vascular health and may help in managing conditions like hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.